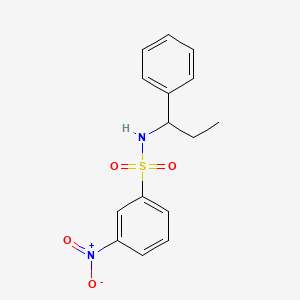
3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene-acrylonitrile derivatives involves regioselective bromination and condensation reactions. For instance, a similar molecule, (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, showcases the typical approach for synthesizing thiophene-acrylonitrile derivatives without specifying intermolecular interactions, highlighting the versatility of the synthetic route for such compounds (Cobo et al., 2006). Similarly, another study demonstrates the regioselective bromination of thiophene derivatives, contributing to the structural diversity of these compounds (Pakholka et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene-acrylonitrile derivatives often exhibits significant orientational disorder in the crystal lattice, with molecules linked through hydrogen bonds or π-π interactions. This disorder impacts the packing density and stability of the crystal structure, as seen in the study of Z/E-isomerism in related compounds (Tammisetti et al., 2018).
Chemical Reactions and Properties
Thiophene-acrylonitrile compounds participate in various chemical reactions, including cycloaddition, Michael addition, and dimerization. For example, cycloaddition reactions involving 5-(2-thienyl)methylene derivatives highlight the reactivity of thiophene-acrylonitrile derivatives towards different electrophilic partners, producing compounds with potential antimicrobial activity (Ead et al., 1990). Michael addition reactions further demonstrate the utility of these compounds in synthesizing complex heterocycles (Berzosa et al., 2010).
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Cycloaddition reactions involving halomethylenecyclopropanes, including compounds with bromo and thienyl groups, have been studied for their ability to form complex organic structures. These reactions have high yields and demonstrate the versatility of such compounds in synthesizing new materials and intermediates in organic chemistry (Bottini & Cabral, 1978).
Antimicrobial Activities
The synthesis and cycloaddition reactions of thiophene derivatives have been explored, with some products showing promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ead, Metwalli, & Morsi, 1990).
Organic Sensitizers for Solar Cells
Organic sensitizers with thiophene units have been engineered for solar cell applications, demonstrating high incident photon-to-current conversion efficiencies. This research underscores the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Liquid Crystalline Materials
Studies on liquid crystalline materials incorporating cyanothiophene demonstrate the influence of these compounds on the thermal properties and phase behavior of liquid crystals, which could be significant for display technologies and electronic devices (Miyake, Kusabayashi, & Takenaka, 1984).
Molecular Engineering for Photoluminescence
The synthesis and characterization of novel thiophene derivatives have revealed significant photoluminescent properties, suggesting applications in optical materials and devices that require green fluorescence under UV irradiation (Xu, Yu, & Yu, 2012).
Propiedades
IUPAC Name |
(2Z)-2-[(5-bromothiophen-2-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-12(2,3)11(15)8(7-14)6-9-4-5-10(13)16-9/h4-6H,1-3H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGQDCEBUVWGF-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(S1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=C(S1)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-bromothiophen-2-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![N-(4-isopropylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4622899.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)
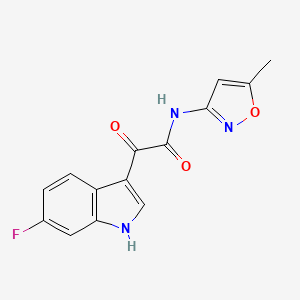
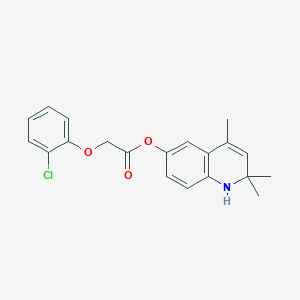

![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)

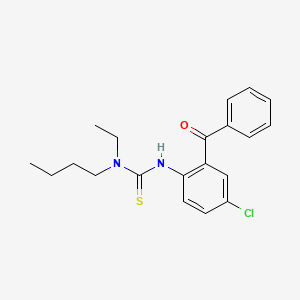
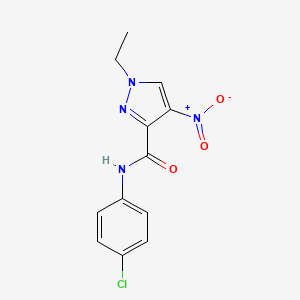
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)
![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)
